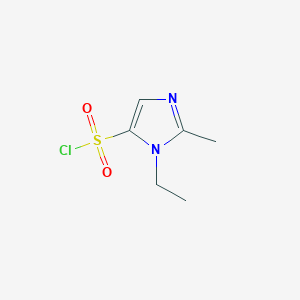

1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

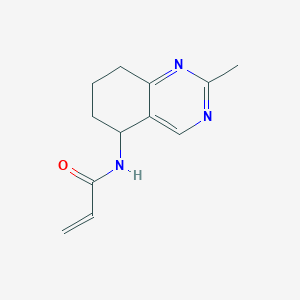

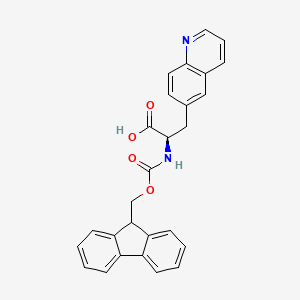

“1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is an organic compound . It belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances . The C-4 position was substituted by an ester moiety and the reaction conditions were also tolerant to arylhalides and heterocycles .Molecular Structure Analysis

The molecular structure of “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” is represented by the SMILES stringCCN1C=NC=C1S(Cl)(=O)=O . The InChI code for the compound is 1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 . Relevant Papers Relevant papers related to “1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride” can be found at the provided links .

Applications De Recherche Scientifique

Green Catalysis and Organic Synthesis

Research has shown that imidazole sulfonate salts, similar to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," serve as efficient and eco-friendly catalysts for organic synthesis. For instance, 1-methyl-3-(2-(sulfooxy)ethyl)-1H-imidazol-3-ium chloride has been utilized as a novel acidic ionic liquid catalyst for the one-pot synthesis of dihydropyrimidinones under solvent-free conditions, demonstrating high yields and short reaction times (Sajjadifar, Nezhad, & Darvishi, 2013).

Ionic Liquids for Energy Storage

Novel ionic liquids based on imidazole sulfonate structures, like "1-ethyl-3-methylimidazolium bis (nonafluorobutane-1-sulfonyl imidate)" have been synthesized for use in nonaqueous liquid electrolytes in lithium-ion batteries. These ionic liquids exhibit high electrical conductivity and a wide electrochemical stability window, making them promising candidates for high-performance lithium-ion batteries (Karuppasamy et al., 2020).

Molten Salt Electrolytes

Hydrophobic, highly conductive ambient-temperature molten salts based on imidazolium cations, including those structurally related to "1-ethyl-2-methyl-1H-imidazole-5-sulfonyl chloride," have been developed. These salts, characterized by low melting points and high conductivities, are suitable for various applications, including as electrolytes in energy devices (Bonhôte et al., 1996).

Synthesis of Benzimidazoles

Sulfonic acid-functionalized imidazolium salts have been shown to effectively catalyze the synthesis of benzimidazoles, utilizing a green chemistry approach. This synthesis process benefits from the catalytic properties of imidazole-derived compounds in facilitating the condensation of benzene-1,2-diamine with aromatic aldehydes, highlighting their utility in organic chemistry (Khazaei et al., 2011).

Propriétés

IUPAC Name |

3-ethyl-2-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2S/c1-3-9-5(2)8-4-6(9)12(7,10)11/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPICWWZHRTYIJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1S(=O)(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Bromo-2-(difluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2872699.png)

![(E)-3-[4-(4-tert-butylphenoxy)-3-nitrophenyl]-N-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2872704.png)

![3-[5-(Difluoromethyl)-6-methylpyridin-2-yl]benzoic acid](/img/structure/B2872706.png)

![N-(4-chlorophenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2872708.png)